molecular formula C4H7ClN2O3S B14134581 5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride CAS No. 67741-66-6

5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride

Cat. No.: B14134581
CAS No.: 67741-66-6
M. Wt: 198.63 g/mol
InChI Key: XACOFHRRFQWXPC-UHFFFAOYSA-N
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Description

5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride is a chemical compound with a unique structure that includes a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols and Sulfides: Formed from reduction reactions.

Scientific Research Applications

5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylic acid: A related compound with a similar thiadiazine ring structure.

    Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~2,6-thiadiazine-3-carboxylate: Another similar compound with an ester functional group.

Uniqueness

5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67741-66-6

Molecular Formula

C4H7ClN2O3S

Molecular Weight

198.63 g/mol

IUPAC Name

5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carbonyl chloride

InChI

InChI=1S/C4H7ClN2O3S/c1-6-2-3-7(4(5)8)11(6,9)10/h2-3H2,1H3

InChI Key

XACOFHRRFQWXPC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)C(=O)Cl

Origin of Product

United States

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